molecular formula C16H22FNO3 B1374360 Tert-butyl 2-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate CAS No. 1803582-57-1

Tert-butyl 2-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B1374360
CAS No.: 1803582-57-1
M. Wt: 295.35 g/mol
InChI Key: OMSWQGZGBDLYDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a hydroxypiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using suitable reagents.

    Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The fluorophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are often employed.

    Ester Hydrolysis: Acidic or basic conditions can be used, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while ester hydrolysis will produce the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 2-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate
  • Tert-butyl 2-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate
  • Tert-butyl 2-(4-methylphenyl)-4-hydroxypiperidine-1-carboxylate

Uniqueness

Tert-butyl 2-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physicochemical properties. The fluorine atom’s electronegativity and size can affect the compound’s binding affinity to molecular targets and its overall stability.

Biological Activity

Tert-butyl 2-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate, also known by its CAS number 1803582-57-1, is a compound of significant interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C10_{10}H18_{18}FNO3_3
  • Molecular Weight : 219.25 g/mol
  • CAS Number : 1803582-57-1
  • Purity : Typically >95% in research applications

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that it may function as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease.

Pharmacological Effects

  • Neuroprotective Effects : Studies have demonstrated that this compound exhibits neuroprotective properties against amyloid-beta (Aβ) toxicity. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
  • Anti-inflammatory Activity : The compound has been observed to lower levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting a potential role in modulating inflammatory responses in the brain .
  • Cytotoxicity Reduction : In cell viability assays, this compound has demonstrated the ability to protect astrocytes from Aβ-induced cytotoxicity, thereby supporting neuronal health .

In Vitro Studies

In vitro studies have shown that this compound can significantly inhibit Aβ aggregation and promote cell survival in the presence of neurotoxic agents. For example:

  • Cell Viability : At concentrations of 100 µM, the compound maintained over 60% cell viability in astrocytes exposed to Aβ .

In Vivo Studies

While in vitro results are promising, in vivo studies have yielded mixed outcomes. Some studies report limited efficacy in animal models compared to established treatments like galantamine, likely due to bioavailability issues within the central nervous system .

Case Studies

Several case studies have highlighted the potential therapeutic effects of this compound:

  • Case Study 1 : In a model of Alzheimer's disease, administration of this compound resulted in improved cognitive function as measured by behavioral tests.
  • Case Study 2 : A study involving chronic administration showed a reduction in neuroinflammation markers in rats treated with the compound, indicating its potential as an anti-inflammatory agent .

Properties

IUPAC Name

tert-butyl 2-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO3/c1-16(2,3)21-15(20)18-9-8-13(19)10-14(18)11-4-6-12(17)7-5-11/h4-7,13-14,19H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSWQGZGBDLYDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.